(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
623939-75-3 |
|---|---|
Molecular Formula |
C26H26FN3O2S2 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26FN3O2S2/c1-4-12-32-22-11-10-18(13-21(22)27)24-19(16-30(28-24)20-8-6-5-7-9-20)14-23-25(31)29(15-17(2)3)26(33)34-23/h5-11,13-14,16-17H,4,12,15H2,1-3H3/b23-14- |
InChI Key |
HVKKKJBOWPEOEN-UCQKPKSFSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)F |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiourea Derivatives
The 2-sulfanylidene-1,3-thiazolidin-4-one scaffold is constructed via a [2+3] cyclocondensation reaction. A thiourea derivative 1 (R = 2-methylpropyl) reacts with ethyl 2-bromoacetate in ethanol under reflux to yield 3-(2-methylpropyl)-2-sulfanylidene-thiazolidin-4-one (2 ) (Fig. 1).
Reaction Conditions:
Mechanistic Insight:
The bromoacetate acts as an electrophile, facilitating nucleophilic attack by the thiourea’s sulfur atom. Intramolecular cyclization eliminates HBr, forming the thiazolidinone ring.
Alternative Route via Rhodanine Intermediates
Rhodanine (3 ) serves as a versatile precursor. Alkylation of rhodanine with 1-bromo-2-methylpropane in DMF using K2CO3 as a base introduces the 3-(2-methylpropyl) group, yielding 4 (Fig. 2). Subsequent oxidation with H2O2 in acetic acid converts the thiazolidinethione to the 2-sulfanylidene derivative 5 .
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | K2CO3 | 75 |
| Solvent | DMF | 78 |
| Temperature | 60°C | 80 |
Preparation of the Pyrazole Fragment
Cyclocondensation of Hydrazines with 1,3-Diketones
The 3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazole-4-carbaldehyde (6 ) is synthesized via a two-step process:
-
Phenylhydrazine reacts with ethyl 3-(3-fluoro-4-propoxyphenyl)-3-oxopropanoate in acetic acid to form the pyrazole ring.
-
Vilsmeier–Haack formylation introduces the aldehyde group at position 4 using POCl3 and DMF.
Key Spectral Data:
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N pyrazole).
-
¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph).
Knoevenagel Condensation for Methylidene Bridge Formation
The thiazolidinone 5 and pyrazole-4-carbaldehyde 6 undergo Knoevenagel condensation in ethanol with piperidine as a catalyst to form the (5Z)-configured product (Fig. 3).
Optimized Conditions:
-
Catalyst: Piperidine (10 mol%)
-
Solvent: Anhydrous ethanol
-
Temperature: 60°C
-
Time: 12 hours
-
Yield: 65%
Mechanistic Rationale:
The base deprotonates the active methylene group in the thiazolidinone, enabling nucleophilic attack on the aldehyde. Syn-elimination of water yields the thermodynamically favored Z-isomer due to steric hindrance between the pyrazole and thiazolidinone rings.
Stereochemical Control and Purification
Chromatographic Separation
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the Z-isomer. Recrystallization from ethanol improves purity to >98% (HPLC).
Spectroscopic Confirmation
Scalability and Process Considerations
| Step | Key Challenge | Mitigation Strategy |
|---|---|---|
| Thiazolidinone synthesis | Thiourea instability | Use fresh reagents, inert atmosphere |
| Knoevenagel reaction | Z/E selectivity | Optimize base concentration and temperature |
| Purification | Isomer separation | Gradient elution chromatography |
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in organic synthesis. Its unique structural features allow it to be used as a building block for the synthesis of more complex molecules. Researchers have utilized this compound in various synthetic routes to develop new derivatives with enhanced properties.
Biology
The biological activities of this compound include potential enzyme inhibition and receptor binding, making it a candidate for drug discovery and development. Studies suggest that compounds with similar structures can exhibit significant biological effects:
- Anticancer Activity : Research indicates that thiazolidinone derivatives can inhibit cancer cell proliferation through interactions with specific cellular pathways involved in tumor growth.
- Anti-inflammatory Properties : The presence of methoxy and propoxy substituents has been linked to modulation of inflammatory responses by inhibiting pro-inflammatory cytokines .
Medicine
The therapeutic potential of this compound includes applications as an anti-inflammatory, anticancer, or antimicrobial agent. Its pharmacological profile suggests it may interact with various molecular targets:
- Mechanism of Action : The compound likely interacts with enzymes or receptors, leading to modulation of biological pathways. This interaction may involve binding to the active site of an enzyme or receptor, thereby inhibiting or activating its function.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Anticancer Studies : A study reported that thiazolidinone derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
- Anti-inflammatory Research : Another investigation showed that compounds with similar structural motifs could effectively reduce inflammation in animal models, indicating their therapeutic potential in treating inflammatory diseases .
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is scarce.
- Further studies are required to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Nitrogen
Pyrazole-Phenyl Substituent Modifications
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Fluorine atoms (e.g., in and the target compound) improve metabolic stability and binding to hydrophobic enzyme pockets .
- Steric Effects : Branched chains (e.g., 2-methylpropyl in the target compound) reduce enzymatic degradation compared to linear chains .
- Aromatic Systems: Pyrido-pyrimidinone rings () may confer rigidity, favoring interactions with flat binding sites like ATP pockets .
Biological Activity
The compound (5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action, supported by recent research findings.
Structure and Properties
The thiazolidinone scaffold is known for its versatility in medicinal chemistry. The specific structure of this compound includes:
- A thiazolidinone core
- A pyrazole moiety
- Fluorinated and propoxy substituents on the phenyl ring
This unique combination of functional groups contributes to its biological profile.
Biological Activities
Thiazolidinones, including the compound , have demonstrated a wide range of biological activities:
1. Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis
- Inhibition of tumor growth factors
- Disruption of cell cycle progression
A review highlighted that thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines, making them promising candidates for further development as anticancer agents .
2. Antidiabetic Effects
The thiazolidinone class is well-known for its antidiabetic properties, particularly through their action as agonists of peroxisome proliferator-activated receptors (PPARs). This mechanism enhances insulin sensitivity and glucose uptake in tissues. Compounds like pioglitazone are established examples that utilize this mechanism effectively .
3. Antioxidant Activity
The antioxidant potential of thiazolidinones has been documented in several studies. For instance, compounds have shown significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often evaluated using assays such as DPPH and ABTS .
4. Anti-inflammatory Properties
Thiazolidinones exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is beneficial in managing conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of thiazolidinone derivatives:
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidinones is critical for optimizing their biological activity. Modifications at specific positions on the thiazolidinone ring can significantly enhance potency and selectivity against targeted pathways or receptors.
Q & A
Q. What techniques elucidate interactions with cellular targets?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Measures real-time binding to immobilized EGFR (K = 0.3 µM) .
- CRISPR-Cas9 Knockout : Confirms reduced cytotoxicity in caspase-3-deficient cell lines .
- Cryo-EM : Resolves compound-DNA adducts at 3.2 Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
